2,2-Bis(2-ethylhexyl)decanedioic acid
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Overview
Description
2,2-Bis(2-ethylhexyl)decanedioic acid, also known as bis(2-ethylhexyl) sebacate, is an organic compound with the molecular formula C26H50O4. It is a diester of sebacic acid and 2-ethylhexanol. This compound is commonly used as a plasticizer in the production of flexible plastics, particularly polyvinyl chloride (PVC). It is known for its excellent low-temperature properties and high resistance to extraction by water and oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-ethylhexyl)decanedioic acid typically involves the esterification of sebacic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion. The general reaction scheme is as follows:
Sebacic acid+2 2-ethylhexanol→2,2-Bis(2-ethylhexyl)decanedioic acid+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors equipped with distillation columns to efficiently remove water and other by-products. The reaction mixture is typically heated to temperatures between 150-200°C. After the reaction is complete, the product is purified by distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-ethylhexyl)decanedioic acid can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield sebacic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized to form sebacic acid and other oxidation products.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Sebacic acid and 2-ethylhexanol.
Oxidation: Sebacic acid and other carboxylic acids.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
2,2-Bis(2-ethylhexyl)decanedioic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC, enhancing its flexibility and durability.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Medicine: Explored as a component in medical devices and pharmaceutical formulations.
Industry: Utilized as a lubricant, emollient, and dispersing agent in various industrial applications.
Mechanism of Action
The primary mechanism of action of 2,2-Bis(2-ethylhexyl)decanedioic acid as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, its mechanism of action is less well understood but is thought to involve interactions with cellular membranes and proteins, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties but derived from adipic acid.
Di(2-ethylhexyl) phthalate: A widely used plasticizer with a similar structure but derived from phthalic acid.
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar applications but derived from terephthalic acid.
Uniqueness
2,2-Bis(2-ethylhexyl)decanedioic acid is unique in its excellent low-temperature properties and high resistance to extraction by water and oils, making it particularly suitable for applications requiring durability and flexibility under harsh conditions .
Properties
IUPAC Name |
2,2-bis(2-ethylhexyl)decanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-5-9-16-22(7-3)20-26(25(29)30,21-23(8-4)17-10-6-2)19-15-13-11-12-14-18-24(27)28/h22-23H,5-21H2,1-4H3,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZNEZSUNWJHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(CCCCCCCC(=O)O)(CC(CC)CCCC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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